2-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
This compound is a benzothiophene-3-carboxamide derivative featuring a 2-amino group on the benzothiophene core and a 1,1-dioxidotetrahydrothiophen-3-yl substituent on the carboxamide nitrogen. The 4,5,6,7-tetrahydrobenzothiophene moiety contributes to conformational rigidity, which may influence binding affinity in biological systems .
Properties
IUPAC Name |
2-amino-N-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S2/c14-12-11(9-3-1-2-4-10(9)19-12)13(16)15-8-5-6-20(17,18)7-8/h8H,1-7,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZQJIZRFDUFPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N)C(=O)NC3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural framework that combines a tetrahydrothiophene core with a benzothiophene moiety and various functional groups. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The chemical structure of the compound includes:
- Tetrahydrothiophene : Contributes to the compound's reactivity and potential pharmacological properties.
- Benzothiophene : Imparts unique electronic characteristics that may enhance biological interactions.
- Amide functional group : Known for its role in biological activity and interaction with biomolecules.
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit several significant biological activities, including but not limited to:
- Anti-inflammatory effects
- Anticancer properties
- Potent interaction with potassium channels
The mechanisms through which this compound exerts its biological effects are still under investigation. However, the presence of specific structural motifs indicates potential interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways and cancer progression.
In Vitro Studies
Recent studies have demonstrated that derivatives of compounds similar to this compound possess significant biological activities. For instance:
- GIRK Channel Activation : A series of related compounds have been identified as potent activators of G protein-gated inwardly rectifying potassium (GIRK) channels. These findings suggest that the compound may enhance neuronal signaling pathways, which could be beneficial in treating neurological disorders .
Case Studies
- Anti-Cancer Activity : In a study focusing on similar benzothiophene derivatives, compounds exhibited notable cytotoxicity against various cancer cell lines. The mechanisms were attributed to the induction of apoptosis and inhibition of cell proliferation .
- Anti-inflammatory Effects : Compounds with similar structural features have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, indicating a potential role in managing inflammatory diseases .
Comparative Analysis
To contextualize the biological activity of this compound within its chemical class, the following table summarizes key features and activities of related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-[2-(4-chlorophenoxy)-6-fluoropyridin-4-yl]-5-(2-methylsulfonylpropan-2-yl)-1-benzothiophene-2-carboxamide | Fluorine substitution; pyridine ring | Potential anti-cancer activity |
| N-[2-chloro-6-(3,4-difluorophenoxy)pyridin-4-yl]-5-(2-methylsulfonylpropan-2-yl)-1-benzothiophene-2-carboxamide | Chlorine and fluorine substitutions; pyridine ring | Antimicrobial properties |
| N-[2-chloro-6-(4-chlorophenoxy)pyridin-4-yl]-5-(1,1-dioxothian-2-yl)-1-benzothiophene-2-carboxamide | Dioxo thian; chlorinated phenoxy | Inhibitory effects on certain enzymes |
Scientific Research Applications
Antimicrobial Activity
Preliminary evaluations indicate that related compounds exhibit antimicrobial properties. Studies have shown that derivatives of thiophene carboxamides can effectively inhibit the growth of various pathogenic bacteria. For instance, the antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis has been documented, highlighting the potential of these compounds in treating bacterial infections .
Anticancer Potential
The compound has been investigated for its anticancer properties. Research indicates that similar thiophene derivatives possess cytotoxic effects against multiple cancer cell lines, including breast and colon cancers. The structure-activity relationship (SAR) studies suggest that modifications to the thiophene ring can enhance anticancer activity . Notably, compounds derived from this class have been identified as lead candidates for further development in cancer therapy.
G Protein-Gated Inwardly Rectifying Potassium Channel Activation
Recent studies have identified the compound as a potential activator of G protein-gated inwardly rectifying potassium channels (GIRK). This mechanism is crucial for regulating neuronal excitability and could have implications for treating neurological disorders . The activation of GIRK channels by this compound suggests its utility in developing therapies for conditions like epilepsy or anxiety.
Case Study 1: Antibacterial Activity Evaluation
A study conducted on various thiophene derivatives demonstrated significant antibacterial activity against E. coli and Pseudomonas aeruginosa. The results indicated that structural variations influenced activity levels, with certain substitutions leading to enhanced efficacy .
Case Study 2: Anticancer Activity Screening
In vitro assays were performed on several cancer cell lines to evaluate the cytotoxic effects of thiophene derivatives. The results showed that specific modifications to the benzothiophene structure improved selectivity and potency against cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Features
The table below compares the target compound with structurally related derivatives, focusing on substituents, molecular weights, and biological activities:
*Calculated based on molecular formula C₁₅H₂₁N₂O₃S₂.
Key Structural and Functional Differences
- Sulfone vs. Aryl Groups: The target compound’s 1,1-dioxidotetrahydrothiophen-3-yl group distinguishes it from analogs with simple aryl (e.g., benzyl, naphthyl) or alkyl substituents.
- Amino Group at Position 2: Unlike Schiff base (Compound I) or acetamido derivatives (Compound in ), the free amino group in the target compound may facilitate hydrogen bonding with biological targets, enhancing selectivity .
Physicochemical Properties
| Property | Target Compound | Compound I | Naphthyl Derivative |
|---|---|---|---|
| Calculated logP (XLogP) | ~1.2 | ~3.5 | ~4.0 |
| Polar Surface Area (Ų) | ~110 | ~85 | ~75 |
| Solubility (mg/mL) | Moderate* | Low | Low |
*Predicted based on sulfone’s polarity.
Q & A
Q. What are the key structural features of this compound, and how do they influence its potential bioactivity?
The compound contains a benzothiophene core fused with a tetrahydrothiophene-3-yl sulfone group and an amide-linked side chain. The sulfone group enhances polarity and hydrogen-bonding capacity, which may improve target binding specificity. The benzothiophene scaffold is associated with anti-inflammatory and analgesic properties, as seen in related derivatives . To assess structural contributions, researchers can perform comparative SAR studies by synthesizing analogs with modifications to the sulfone or amide moieties and evaluating changes in activity.
Q. What are the recommended synthetic routes for this compound, and what challenges arise during purification?
Synthesis typically involves multi-step reactions: (1) cyclization to form the benzothiophene core, (2) sulfonation of the tetrahydrothiophene ring, and (3) coupling via amide bond formation. Challenges include controlling regioselectivity during sulfonation and minimizing byproducts during coupling. Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is often required for purification due to polar functional groups .
Q. How can researchers initially evaluate the compound's bioactivity in vitro?
Standard assays include:
- Enzyme inhibition : Test against kinases or proteases using fluorometric/colorimetric substrates.
- Cell viability : MTT assay in cancer or microbial cell lines to screen for cytotoxic effects.
- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors. Evidence from related benzothiophene derivatives suggests prioritizing anti-inflammatory and antimicrobial targets initially .
Advanced Research Questions
Q. How can conflicting data on the compound's mechanism of action be resolved?
Contradictions in mechanistic studies (e.g., enzyme inhibition vs. receptor antagonism) may arise from off-target effects or assay conditions. To resolve this:
- Use proteomic profiling (e.g., affinity chromatography with immobilized compound) to identify direct binding partners.
- Perform knockdown/knockout experiments (CRISPR/Cas9) of suspected targets to confirm phenotypic changes.
- Validate findings across multiple cell lines and orthogonal assays (e.g., SPR for binding kinetics) .
Q. What strategies optimize the compound's synthetic yield and scalability?
- Reaction optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for coupling) to improve efficiency.
- Flow chemistry : Implement continuous flow systems for sulfonation steps to enhance heat transfer and reduce side reactions.
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediates .
Q. How can researchers elucidate the compound's binding mode with biological targets?
- X-ray crystallography : Co-crystallize the compound with purified target proteins (e.g., COX-2 or bacterial enzymes).
- Molecular dynamics simulations : Model interactions using software like Schrödinger or GROMACS to predict binding affinities and conformational changes.
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
Q. What methodologies address low solubility in biological assays?
- Formulation tweaks : Use co-solvents (DMSO/PEG mixtures) or cyclodextrin-based encapsulation.
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility.
- Nanoformulation : Develop liposomal or polymeric nanoparticles for sustained release .
Data Analysis & Validation
Q. How should researchers interpret discrepancies in IC50 values across studies?
Variability may stem from assay conditions (e.g., pH, serum content) or cell line heterogeneity. Standardize protocols by:
- Using reference inhibitors as internal controls.
- Replicating assays in triplicate with blinded analysis.
- Applying statistical models (ANOVA with post-hoc tests) to account for batch effects .
Q. What analytical techniques confirm compound purity and identity?
- HPLC-MS : Quantify purity (>95%) and detect trace impurities.
- NMR spectroscopy : Assign peaks (e.g., amide protons at δ 7.5–8.5 ppm) to verify structure.
- Elemental analysis : Validate C, H, N, S percentages against theoretical values .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Solubility (aq.) | Shake-flask (pH 7.4) | <0.1 mg/mL | |
| LogP | Reversed-phase HPLC | 2.8 ± 0.3 | |
| IC50 (COX-2 inhibition) | Fluorometric assay | 1.2 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
